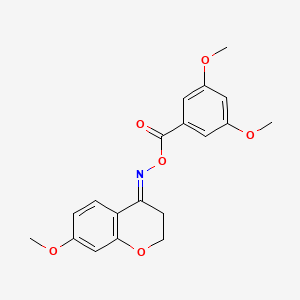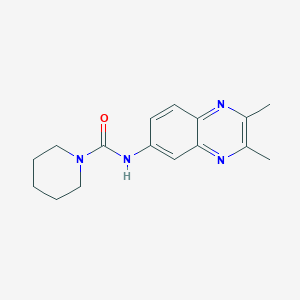![molecular formula C20H19N3O2 B5708081 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B5708081.png)
2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile, also known as NPAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
科学研究应用
2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile has been used as a building block for the synthesis of organic semiconductors. In organic electronics, 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile has been studied as a potential material for the fabrication of organic light-emitting diodes (OLEDs).
作用机制
The mechanism of action of 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth. Specifically, 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile has been shown to inhibit the activity of protein kinase CK2, which plays a role in cell proliferation and survival. In addition, 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile inhibits the growth of cancer cells, including breast, lung, and colon cancer cells. In addition, 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile has been shown to induce apoptosis in cancer cells, while having minimal effects on normal cells. 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile has also been shown to have anti-inflammatory effects in vitro, which may have potential applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile in lab experiments is its high purity and yield, which allows for accurate and reproducible results. In addition, 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile is relatively easy to synthesize using standard laboratory techniques. However, one limitation of using 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile is its potential toxicity, which may require special handling and disposal procedures.
未来方向
There are several potential future directions for research on 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile. One area of interest is the development of new anticancer agents based on the structure of 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile. In addition, there is potential for the use of 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile in the fabrication of organic electronics, such as OLEDs. Further studies are also needed to fully understand the mechanism of action of 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile and its potential applications in the treatment of inflammatory diseases. Overall, the future of 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile research is promising and may lead to new discoveries and innovations in various fields.
合成方法
The synthesis of 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile involves the reaction of 4-nitrobenzaldehyde and 4-(1-piperidinyl)benzaldehyde with malononitrile in the presence of a catalyst. The resulting product is then purified using column chromatography. This method has been optimized to yield high purity and high yield of 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile.
属性
IUPAC Name |
(E)-2-(4-nitrophenyl)-3-(4-piperidin-1-ylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c21-15-18(17-6-10-20(11-7-17)23(24)25)14-16-4-8-19(9-5-16)22-12-2-1-3-13-22/h4-11,14H,1-3,12-13H2/b18-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEBBZQNVBGSPL-JXAWBTAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=CC=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(4-nitrophenyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5708001.png)


![4-ethyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5708016.png)

![2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5708033.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B5708041.png)

![1-[3-(4-chlorophenoxy)benzyl]piperidine](/img/structure/B5708063.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N,N-diphenylacetamide](/img/structure/B5708068.png)
![methyl 4-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5708072.png)
![{4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5708090.png)
![(4-{[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]methyl}phenyl)(4-fluorophenyl)methanone](/img/structure/B5708100.png)
![benzaldehyde [5-(4-methoxybenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5708105.png)